Tridecyl lactate
Description
Tridecyl lactate is an ester compound formed from tridecyl alcohol and lactic acid. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent. This compound is particularly valued in the cosmetics and personal care industries for its skin-conditioning and moisturizing effects.
Properties
CAS No. |
112147-23-6 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
tridecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15(2)17/h15,17H,3-14H2,1-2H3 |
InChI Key |
SHKJBDDQTGXMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl lactate is typically synthesized through the esterification reaction between tridecyl alcohol and lactic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Tridecyl alcohol+Lactic acid→Tridecyl lactate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor, where tridecyl alcohol and lactic acid are fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and water is continuously removed to ensure high conversion rates. The final product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tridecyl lactate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into tridecyl alcohol and lactic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under oxidative conditions, this compound can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Transesterification: Alcohols, acid or base catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, elevated temperatures.
Major Products Formed:
Hydrolysis: Tridecyl alcohol and lactic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Aldehydes and carboxylic acids.
Scientific Research Applications
Tridecyl lactate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and skin-conditioning agent. It is also used in lubricants and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of tridecyl lactate primarily involves its interaction with biological membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In drug delivery systems, this compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that can encapsulate the drug molecules. The molecular targets and pathways involved in these processes include the lipid bilayer of cell membranes and various transport proteins.
Comparison with Similar Compounds
Tridecyl lactate can be compared with other similar compounds, such as ethyl lactate, butyl lactate, and methyl lactate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications.
Ethyl Lactate: Used as a solvent in the pharmaceutical and food industries. It has a shorter chain length compared to this compound, making it more volatile.
Butyl Lactate: Employed as a solvent and plasticizer in various industrial applications. It has a moderate chain length and is less volatile than ethyl lactate.
Methyl Lactate: Used as a solvent and intermediate in organic synthesis. It has the shortest chain length among the lactate esters, making it highly volatile.
Uniqueness of this compound: this compound’s longer chain length provides it with unique properties, such as lower volatility and higher lubricity, making it particularly suitable for applications in cosmetics and personal care products. Its ability to act as a skin-conditioning agent and its biocompatibility further distinguish it from other lactate esters.
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing the molecular structure and purity of tridecyl lactate in synthetic chemistry research?
To confirm the structure and purity of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify ester functional groups and alkyl chain conformation.
- Mass spectrometry (MS) for molecular weight verification and detection of synthetic byproducts.
- High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detectors to assess purity, especially when synthesizing derivatives or analogs .
- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm ester carbonyl (C=O) and hydroxyl (O-H) stretching bands.
Q. Q2. How can researchers design experiments to optimize the synthesis of this compound while minimizing side reactions?
Key considerations for synthesis optimization:
- Catalyst selection : Use lipases or acid catalysts (e.g., sulfuric acid) under controlled temperature (40–80°C) to esterify lactic acid with tridecanol. Monitor reaction progress via thin-layer chromatography (TLC).
- Solvent-free conditions : Reduce side reactions like transesterification by avoiding polar aprotic solvents.
- Stoichiometric ratios : Maintain a 1:1 molar ratio of lactic acid to tridecanol, with slight excesses of either reactant depending on catalyst efficiency.
- Post-synthesis purification : Use fractional distillation or column chromatography to isolate this compound from unreacted alcohols or acids .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods for reactions involving volatile byproducts. Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Emergency preparedness : Train researchers to identify hazards (e.g., flammability of tridecanol precursors) and respond to spills using inert absorbents (vermiculite).
- Waste disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines .
Advanced Research Questions
Q. Q4. How can computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations elucidate this compound’s solvent interactions and stability?
- DFT applications : Calculate electron density maps to predict hydrogen-bonding interactions between this compound and co-solvents.
- MD simulations : Model bulk solvent behavior under varying temperatures/pressures to study viscosity and diffusion coefficients. Validate simulations against experimental PVT (pressure-volume-temperature) data .
- Forcefield validation : Use Monte Carlo/Gibbs ensemble simulations to predict phase equilibria when experimental data are scarce .
Q. Q5. What experimental strategies resolve contradictions in this compound’s physicochemical data (e.g., conflicting solubility or viscosity values)?
- Standardized measurements : Replicate experiments using IUPAC-recommended protocols for viscosity (e.g., Ubbelohde viscometer) and solubility (gravimetric analysis in controlled humidity).
- Error analysis : Quantify batch-to-batch variability in synthetic routes (e.g., tridecanol isomer purity) using ANOVA.
- Cross-validation : Compare results with structurally analogous esters (e.g., tridecyl acetate) to identify outliers .
Q. Q6. How can researchers assess this compound’s role as a green solvent in biocatalytic reactions, and what metrics validate its environmental compatibility?
- Biodegradability assays : Use OECD 301D (Closed Bottle Test) to measure microbial degradation rates.
- Lifecycle analysis (LCA) : Compare energy inputs and waste outputs against traditional solvents (e.g., ethyl lactate).
- Catalytic efficiency : Monitor enzyme (e.g., Candida antarctica lipase B) activity retention in this compound vs. petroleum-based solvents .
Q. Q7. What advanced spectroscopic techniques are suitable for probing this compound’s interfacial behavior in surfactant formulations?
- Surface tension measurements : Use pendant drop tensiometry to study micelle formation.
- Neutron scattering : Resolve molecular packing at air-water interfaces.
- Fluorescence anisotropy : Track microenvironment polarity changes during self-assembly .
Q. Q8. How can researchers address reproducibility challenges in this compound-based experiments?
- Detailed documentation : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reaction conditions and instrument calibration.
- Collaborative validation : Share samples with independent labs for comparative analysis.
- Statistical rigor : Report confidence intervals for critical parameters (e.g., melting points) using ≥3 replicates .
Methodological Guidance
Q. Q9. How should researchers structure a study investigating this compound’s metabolic or toxicological profiles in in vitro models?
Q. Q10. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in biological assays?
- Nonlinear regression : Use GraphPad Prism or R to model sigmoidal curves for EC₅₀/LC₅₀ determination.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP) with toxicity endpoints.
- Outlier handling : Use Grubbs’ test to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
